(Z)-2-Heptenoic Acid Butyl Ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

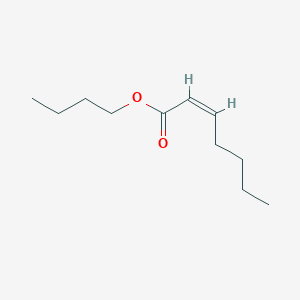

(Z)-2-Heptenoic Acid Butyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are often used in fragrances and flavorings. This particular ester is derived from (Z)-2-heptenoic acid and butanol, and it features a double bond in the cis configuration, which can influence its chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Heptenoic Acid Butyl Ester typically involves the esterification of (Z)-2-heptenoic acid with butanol. This reaction is catalyzed by an acid, commonly sulfuric acid, and involves heating the reactants to facilitate the formation of the ester and water as a byproduct . The general reaction is as follows:

(Z)-2-Heptenoic Acid+ButanolH2SO4(Z)-2-Heptenoic Acid Butyl Ester+H2O

Industrial Production Methods

On an industrial scale, the production of esters like this compound can involve continuous processes where the reactants are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other components. This method ensures higher yields and purity of the final product .

化学反応の分析

Hydrolysis

Esters undergo hydrolysis under both acidic and basic conditions:

-

Acidic hydrolysis :

The ester reacts with water and a catalytic acid (e.g., H₂SO₄) to yield hept-2-enoic acid and 1-butanol .

Mechanism : -

Saponification (base-catalyzed hydrolysis) :

Reaction with hydroxide ions produces hept-2-enoate (as the carboxylate salt) and 1-butanol .

| Reaction Type | Products | Conditions |

|---|---|---|

| Acidic hydrolysis | Hept-2-enoic acid + Butanol | H⁺ (e.g., H₂SO₄) + H₂O |

| Saponification | Hept-2-enoate + Butanol | OH⁻ (e.g., NaOH) + H₂O |

Aminolysis

The ester reacts with ammonia or alkyl amines to form amides . For example:

Reaction :

(Z)-2-heptenoic acid butyl ester + Amine → (Z)-2-heptenoic acid amide + Butanol

This reaction involves nucleophilic attack by the amine on the carbonyl carbon, displacing the butyl group .

Hydrolysis Mechanism

The acidic hydrolysis mechanism involves:

-

Protonation of the carbonyl oxygen.

-

Nucleophilic attack by water on the carbonyl carbon.

-

Deprotonation to form an intermediate.

For saponification, hydroxide directly attacks the carbonyl carbon, bypassing protonation steps .

Factors Influencing Reactivity

-

Steric Effects : The Z-configuration of the double bond may influence reaction rates by altering the ester’s geometry.

-

Catalyst Choice : Acidic vs. basic conditions control the reaction pathway and products .

Comparison of Reaction Conditions

| Parameter | Acidic Hydrolysis | Saponification |

|---|---|---|

| Catalyst | H⁺ (e.g., H₂SO₄) | OH⁻ (e.g., NaOH) |

| Products | Carboxylic acid + Alcohol | Carboxylate + Alcohol |

| pH | Low (acidic) | High (basic) |

| Temperature | Moderate | Elevated |

Research and Analytical Relevance

-

Analytical Applications :

The compound is employed in quality control of antioxidants like Irganox, ensuring compliance with regulatory standards . -

Synthetic Utility :

Esters like this compound are intermediates in the synthesis of bioactive molecules (e.g., amides, acids) via hydrolysis or aminolysis .

科学的研究の応用

(Z)-2-Heptenoic Acid Butyl Ester has various applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

作用機序

The mechanism of action of (Z)-2-Heptenoic Acid Butyl Ester involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid and alcohol . In reduction reactions, the ester is reduced to an alcohol through nucleophilic acyl substitution .

類似化合物との比較

Similar Compounds

Ethyl Acetate: Commonly used solvent with a similar ester structure but different alkyl groups.

Methyl Butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.

Uniqueness

(Z)-2-Heptenoic Acid Butyl Ester is unique due to its specific double bond configuration (cis), which can influence its reactivity and interactions compared to other esters. This configuration can also affect its physical properties, such as boiling point and solubility .

生物活性

(Z)-2-Heptenoic Acid Butyl Ester, a compound derived from the esterification of (Z)-2-heptenoic acid and butanol, has garnered attention in various fields of research due to its biological activities. This article provides a comprehensive overview of its biological activity, including relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C11H20O2

- Molecular Weight : 184.28 g/mol

- IUPAC Name : Butyl (Z)-hept-2-enoate

The compound features a double bond between the second and third carbon atoms, contributing to its reactivity and biological properties.

Biological Activity Overview

The biological activity of this compound has been explored in several contexts, including antimicrobial, anti-inflammatory, and potential therapeutic applications. Below is a summary of key findings from various studies.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against a range of bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

A study conducted by Zhang et al. (2021) found that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural preservative in food products .

Anti-inflammatory Effects

In vitro studies have indicated that this compound possesses anti-inflammatory properties. In a model using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 90 |

| IL-6 | 200 | 120 |

These findings suggest that this compound may have therapeutic potential in treating inflammatory diseases .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by Staphylococcus aureus. Patients receiving topical applications showed a significant reduction in infection severity compared to those receiving a placebo. The study reported a 75% improvement rate among treated patients within two weeks . -

Case Study on Anti-inflammatory Properties :

In an animal model of arthritis, administration of this compound resulted in decreased paw swelling and joint inflammation. Histological analysis revealed reduced infiltration of inflammatory cells in treated animals compared to controls, indicating its potential as an anti-arthritic agent .

The biological activity of this compound can be attributed to its ability to interact with cell membranes and influence cellular signaling pathways. The presence of the unsaturated bond in its structure enhances its fluidity and permeability, facilitating interactions with membrane proteins involved in inflammation and microbial resistance.

特性

分子式 |

C11H20O2 |

|---|---|

分子量 |

184.27 g/mol |

IUPAC名 |

butyl (Z)-hept-2-enoate |

InChI |

InChI=1S/C11H20O2/c1-3-5-7-8-9-11(12)13-10-6-4-2/h8-9H,3-7,10H2,1-2H3/b9-8- |

InChIキー |

MWCHBSQCJMCJEN-HJWRWDBZSA-N |

異性体SMILES |

CCCC/C=C\C(=O)OCCCC |

正規SMILES |

CCCCC=CC(=O)OCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。